molecular formula C3H3IN2 B015931 4-Iodoimidazole CAS No. 71759-89-2

4-Iodoimidazole

Cat. No.: B015931
CAS No.: 71759-89-2
M. Wt: 193.97 g/mol
InChI Key: BHCMXJKPZOPRNN-UHFFFAOYSA-N
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Description

4-Iodoimidazole, also known as this compound, is a useful research compound. Its molecular formula is C3H3IN2 and its molecular weight is 193.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Microtubule Assembly in Tubulin Structure : 4-Iodoimidazole is used to study tubulin structure and its role in microtubule assembly, which is critical in cell division and structure maintenance (Davidse, 1986).

  • Regulation of Terpenoid Metabolism : This compound is also employed in physiological research for studying the regulation of terpenoid metabolism, which relates to processes such as cell division, elongation, and senescence (Grossmann, 1990).

  • Potential in Anticancer and Antiviral Drug Development : The enzymatic glycosylation of this compound can lead to simple access to potential anticancer and antiviral drugs, as well as new DNA building blocks (Vichier‐Guerre et al., 2017).

  • Solid-Phase Synthesis of 4-Substituted Imidazoles : It's used in the solid-phase synthesis of 4-substituted imidazoles, which is important for the library synthesis of various imidazoles (Gelens et al., 2000).

  • Conversion of Hydroxy-Groups in Carbohydrates : this compound serves as a novel reagent system for converting hydroxy-groups in carbohydrates into iodo-groups, which is important in synthetic chemistry (Garegg & Samuelsson, 1980).

  • Radiosensitizing Hypoxic Cells : This compound selectively radiosensitizes hypoxic Chinese hamster cells to radiation, with its efficiency correlated with partition coefficients (Gupta et al., 1985).

  • Use in Diels-Alder Reactions : 4-vinylimidazoles, including this compound, are effective partners in the Diels-Alder reaction, offering good yield and selectivity in adducts (Lovely et al., 2001).

  • Treatment of Insomnia : Brain-penetrating H(1)-antihistamines such as this compound have potential for treating insomnia (Coon et al., 2009).

  • Effect on Zebrafish Myogenesis : Early exposure to this compound analogs affects zebrafish myogenesis, especially in myofibril alignment (Tsai et al., 2018).

  • Preparation and Diels-Alder Chemistry : this compound derivatives can be prepared for various chemical applications, particularly in Diels-Alder reactions (Lovely et al., 2007).

  • Synthesis of 1,4-Disubstituted Imidazoles : A method utilizing this compound allows the efficient synthesis of 1,4-disubstituted imidazoles, beneficial in organic chemistry (He et al., 2004).

  • Studying Rotational Spectra and Nuclear Quadrupole Coupling : Research on this compound has contributed to understanding its rotational spectra and nuclear quadrupole coupling constants (Cooper et al., 2018).

  • Nitration of Iodoimidazoles : The nitration of iodoimidazoles, including this compound, has been studied for producing nitro derivatives (Novikov et al., 1970).

  • Toxicity and Carcinogenicity Studies : Toxicity and carcinogenicity studies of this compound and its derivatives have been conducted in rats and mice, revealing various health impacts (Chan et al., 2007).

  • Antioxidant and Anticancer Effects : this compound derivatives have shown significant antioxidant and anti-cancer effects, as well as necrotic effects on mouse cells (Tazehkand et al., 2017).

  • Genotoxicity Studies : The genotoxic and cytotoxic effects of this compound on human lymphocytes have been studied, indicating its potential impact on human health (Çelik & Topaktaş, 2018).

  • Antitrichomonad and Mutagenic Activity : The reduction of the nitro group in nitroimidazoles, including this compound, plays a role in their antitrichomonad and mutagenic activities (Lindmark & Müller, 1976).

Safety and Hazards

4-Iodoimidazole is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future outlook for the 4-Iodoimidazole market is expected to be favorable, with rising investments in research and development activities and the continuous expansion of pharmaceutical and other industries . The market’s growth potential is projected to reach around USD XX.X billion by 2031, up from USD XX.X billion in 2023 .

Mechanism of Action

Target of Action

4-Iodoimidazole is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole is a key component of several natural compounds such as enzymes, nucleic acids, and alkaloids that play a role in biological processes . The primary targets of imidazole include various proteins and enzymes such as Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, and others . These targets play crucial roles in various biological processes and pathways.

Mode of Action

For instance, they can bind to the active sites of enzymes, altering their function . The presence of the iodine atom in this compound may enhance its reactivity, potentially influencing its interaction with its targets.

Biochemical Pathways

Imidazole is involved in several biochemical pathways. It is an intermediate in both the histidine biosynthesis and purine biosynthesis pathways . The imidazole moiety of histidine plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . In the purine biosynthesis pathway, the imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized but used only in purine biosynthesis .

Pharmacokinetics

Imidazole and its derivatives are generally known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution in the body. The presence of the iodine atom may also affect the metabolism and excretion of this compound.

Result of Action

Imidazole and its derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its specific targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its solubility, reactivity, and interactions with its targets. Additionally, environmental factors can influence the spread of antimicrobial resistance, which is a significant concern with the use of antimicrobial compounds .

Properties

IUPAC Name

5-iodo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCMXJKPZOPRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345704
Record name 4-Iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71759-89-2
Record name 4-Iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-iodoimidazole considered a valuable building block in organic synthesis?

A1: this compound serves as a versatile precursor for synthesizing diversely functionalized imidazoles. Its iodine atom readily participates in various coupling reactions, such as the Stille coupling [, ], enabling the introduction of diverse substituents at the 4-position of the imidazole ring. This versatility makes it a key intermediate in synthesizing natural products like granulatimide [] and lissodendrin B [], as well as potential pharmaceutical compounds [, , , , ].

Q2: What are some examples of reactions where this compound plays a crucial role?

A2: this compound participates in numerous reactions, including:

  • Stille Coupling: Reacting this compound with organostannanes in the presence of a palladium catalyst yields 4-substituted imidazoles [, ]. This reaction is particularly useful for introducing aryl and vinyl groups, broadening the scope of accessible imidazole derivatives.
  • Metal-Halogen Exchange: Treating this compound with strong bases like n-butyllithium generates a nucleophilic imidazol-4-yl anion [, ]. This reactive intermediate can be trapped with various electrophiles, providing access to a wide range of 4-substituted imidazoles.
  • Suzuki-Miyaura Coupling: This reaction allows for the coupling of this compound with boronic acids in the presence of a palladium catalyst, offering a complementary method to Stille coupling for the synthesis of 4-aryl imidazoles [].

Q3: Are there specific challenges associated with the synthesis or use of this compound?

A3: One challenge lies in controlling the regioselectivity of reactions involving the imidazole ring. For instance, enzymatic glycosylation of this compound can lead to both N1 and N3 isomers []. Additionally, while 2-iodoimidazoles readily undergo deiodination in the presence of thiols, 4-iodoimidazoles are stable under these conditions [], highlighting the influence of substituent position on reactivity.

Q4: Are there analytical techniques commonly employed for studying this compound and its derivatives?

A4: Various spectroscopic methods are used to characterize this compound and its derivatives. These include:

    Q5: What are some potential applications of this compound derivatives in medicinal chemistry?

    A5: The imidazole ring is a prominent pharmacophore found in various drugs. This compound derivatives have been explored for developing:

    • Angiotensin II Receptor Antagonists: Researchers have synthesized potent and selective angiotensin II receptor antagonists using 2-butyl-4-iodoimidazole-5-carboxaldehyde as a key intermediate [, ].
    • Antimetabolites: Synthesis of the antimetabolite 2-fluoro-L-histidine utilized 2-fluoro-4-iodoimidazole as a starting material [].
    • Antiviral and Anticancer Agents: The chemoenzymatic synthesis of flexible nucleosides, enabled by this compound, holds promise for developing novel antiviral and anticancer drugs [].

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